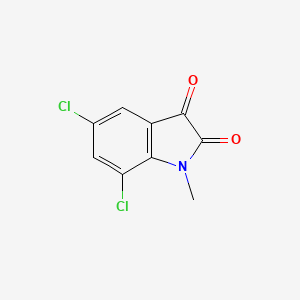

5,7-二氯-1-甲基-1H-吲哚-2,3-二酮

描述

5,7-Dichloro-1-methyl-1H-indole-2,3-dione is a solid compound that appears as yellow to orange-yellow crystals . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, and slightly soluble in water . It is an important intermediate compound often used in organic synthesis . It can be used to synthesize plant hormones like indole-3-acetic acid methyl ester, and can also be used to prepare other nitrogen-containing compounds .

Synthesis Analysis

The synthesis of 5,7-Dichloro-1-methyl-1H-indole-2,3-dione can be achieved by reacting 1-methyl-1H-indole-2,3-dione with chloroacetic acid in the presence of sodium carbonate .Molecular Structure Analysis

The molecular formula of 5,7-Dichloro-1-methyl-1H-indole-2,3-dione is C9H5Cl2NO2 . The average mass is 230.048 Da and the monoisotopic mass is 228.969727 Da .Chemical Reactions Analysis

5,7-Dichloro-1-methyl-1H-indole-2,3-dione can undergo various chemical reactions. For example, it can react with hydrogen chloride and hydroxylamine hydrochloride in ethanol and water for 1 hour under heating conditions . It can also react with zinc in acetic acid for 1 hour .Physical And Chemical Properties Analysis

5,7-Dichloro-1-methyl-1H-indole-2,3-dione is a solid compound that appears as yellow to orange-yellow crystals . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, and slightly soluble in water .科学研究应用

分子和晶体结构分析

Karalı (2021) 的研究重点是确定与 5,7-二氯-1-甲基-1H-吲哚-2,3-二酮相关的化合物的分子结构和异构体。他们利用分析和光谱数据,包括核磁共振光谱和 X 射线单晶衍射分析,来表征该化合物的 Z 异构体,突出了其在分子结构研究中的潜力 (Karalı, 2021)。

杂环系统中的合成和反应性

Tribak 等人 (2017) 描述了与 5,7-二氯-1-甲基-1H-吲哚-2,3-二酮相似的化合物的各种衍生物的合成,强调了它们作为合成杂环化合物和药物合成底物的用途。他们的研究展示了此类化合物在有机化学和药物开发中的多功能性 (Tribak 等人, 2017)。

抗结核活性

Güzel 等人 (2008) 合成了 5-甲基/三氟甲氧基-1H-吲哚-2,3-二酮的衍生物,并评估了它们的抗结核活性。这项研究突出了与 5,7-二氯-1-甲基-1H-吲哚-2,3-二酮在结构上相关的化合物在治疗传染病中的潜在医学应用 (Güzel, Karalı, & Salman, 2008)。

抗结核药物的 QSAR 研究

Shahlaei 等人 (2009) 对 5-甲基/三氟甲氧基-1H-吲哚-2,3-二酮的衍生物进行了 QSAR 研究,建立了分子结构与抗结核活性之间的定量关系。他们的工作有助于理解结构修饰如何影响生物活性 (Shahlaei, Fassihi, & Nezami, 2009)。

配位化学和杀菌剂特性

Sharma 等人 (2009) 探索了由吲哚-2,3-二酮化合物衍生的席夫碱配合物的配位化学,证明了它们的杀菌和杀菌特性。这表明在开发新的杀菌剂中具有潜在应用 (Sharma 等人, 2009)。

金属离子的化学传感器

Fahmi 等人 (2019) 报告说,1H-吲哚-2,3-二酮(与 5,7-二氯-1-甲基-1H-吲哚-2,3-二酮相关的化合物)表现出对 Fe3+ 离子的选择性检测,使其成为金属离子传感中荧光化学传感器的有希望的平台 (Fahmi, Kurniawan, Yuliati, & Lintang, 2019)。

安全和危害

When using or handling 5,7-Dichloro-1-methyl-1H-indole-2,3-dione, appropriate protective measures should be taken due to the compound’s potential hazards . Users should wear chemical safety glasses and gloves, and ensure that they are in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided, as well as inhalation or ingestion .

作用机制

Target of Action

It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound is a solid that appears as yellow to orange-yellow crystals and is soluble in organic solvents such as ethanol and dimethyl sulfoxide at room temperature, but slightly soluble in water . This suggests that the compound’s action and stability may be influenced by factors such as temperature and solvent conditions.

属性

IUPAC Name |

5,7-dichloro-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPLFAXXZDVXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

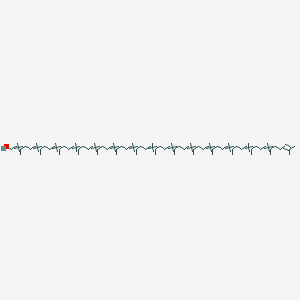

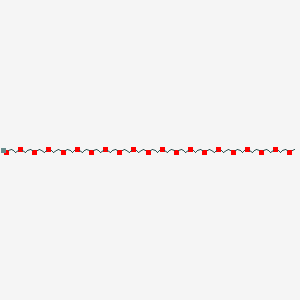

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

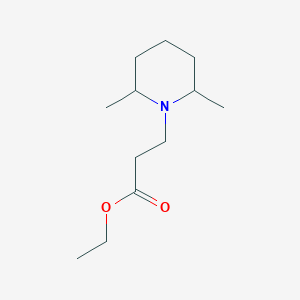

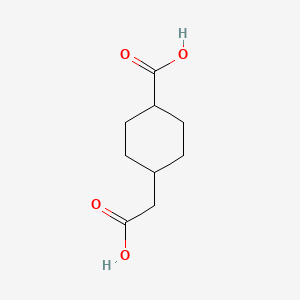

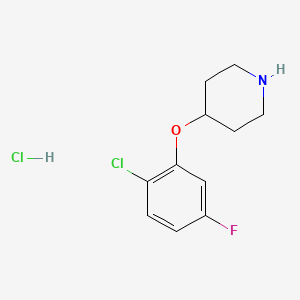

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)

![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)